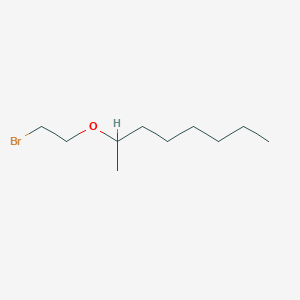
2-(2-Bromoethoxy)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethoxy)octane is an organic compound with the molecular formula C10H21BrO It is a brominated ether, characterized by the presence of a bromine atom attached to an ethoxy group, which is further connected to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)octane typically involves the reaction of 2-bromoethanol with octanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of an intermediate ethoxy group, which then reacts with the octanol to form the desired product. The reaction conditions generally include heating the mixture to a temperature of around 100°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reactants and removal of by-products also enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)octane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic solution.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often in an alcoholic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major product is typically an alcohol.
Elimination Reactions: The major product is an alkene.
Oxidation: The major products are aldehydes or carboxylic acids, depending on the extent of oxidation.
Scientific Research Applications
2-(2-Bromoethoxy)octane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biological molecules, such as proteins or nucleic acids, through bromination reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)octane involves its reactivity as a brominated ether. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the bromine atom is replaced by other functional groups. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethanol: Similar in structure but lacks the octane chain.
2-(2-Chloroethoxy)octane: Similar but with a chlorine atom instead of bromine.
2-(2-Iodoethoxy)octane: Similar but with an iodine atom instead of bromine.
Uniqueness
2-(2-Bromoethoxy)octane is unique due to the presence of both a bromine atom and an octane chain. This combination imparts specific reactivity and properties that are not found in its analogs. The bromine atom makes it highly reactive in nucleophilic substitution reactions, while the octane chain provides hydrophobic characteristics that can influence its behavior in various applications.
Properties
CAS No. |
61853-36-9 |
|---|---|
Molecular Formula |
C10H21BrO |
Molecular Weight |
237.18 g/mol |
IUPAC Name |
2-(2-bromoethoxy)octane |
InChI |
InChI=1S/C10H21BrO/c1-3-4-5-6-7-10(2)12-9-8-11/h10H,3-9H2,1-2H3 |
InChI Key |
LTYSQJQHDOOJDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















